molecular formula C14H18O3 B7796518 STIRIPENTOL

STIRIPENTOL

Cat. No.: B7796518
M. Wt: 234.29 g/mol
InChI Key: IBLNKMRFIPWSOY-UHFFFAOYSA-N
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Description

STIRIPENTOL is an organic compound that features a benzodioxole ring attached to a pentenol chain

Scientific Research Applications

STIRIPENTOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of STIRIPENTOL can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with a suitable alkylating agent under basic conditions to introduce the pentenol moiety. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

STIRIPENTOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond in the pentenol chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents that can dissolve both the starting materials and the reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which STIRIPENTOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions with aromatic residues in proteins, while the pentenol chain can form hydrogen bonds with polar groups. These interactions can lead to changes in the conformation and activity of the target molecules .

Comparison with Similar Compounds

STIRIPENTOL can be compared with other compounds that contain the benzodioxole ring or similar structural features. Some similar compounds include:

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its stimulant properties and use in research on psychoactive substances.

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Another compound with stimulant effects, often studied for its pharmacological properties.

    1-(1,3-Benzodioxol-5-yl)-3-(dimethylamino)propan-1-one: Used in research on central nervous system stimulants and their mechanisms of action.

The uniqueness of this compound lies in its specific combination of the benzodioxole ring with the pentenol chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049068
Record name Stiripentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49763-96-4, 137767-55-6
Record name Stiripentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49763-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stiripentol [USAN:INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137767556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stiripentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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